

Technical Support Center: Dealing with Pulvomycin Resistance in Bacterial Strains

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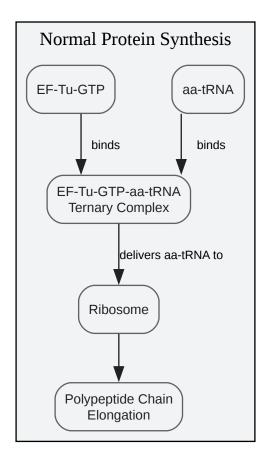
Compound of Interest		
Compound Name:	Pulvomycin	
Cat. No.:	B1230896	Get Quote

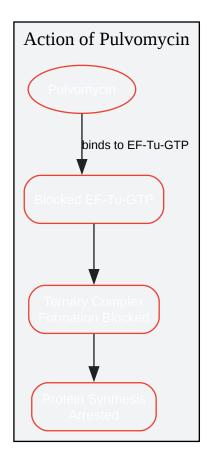
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Pulvomycin**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) Q1: What is Pulvomycin and what is its mechanism of action?

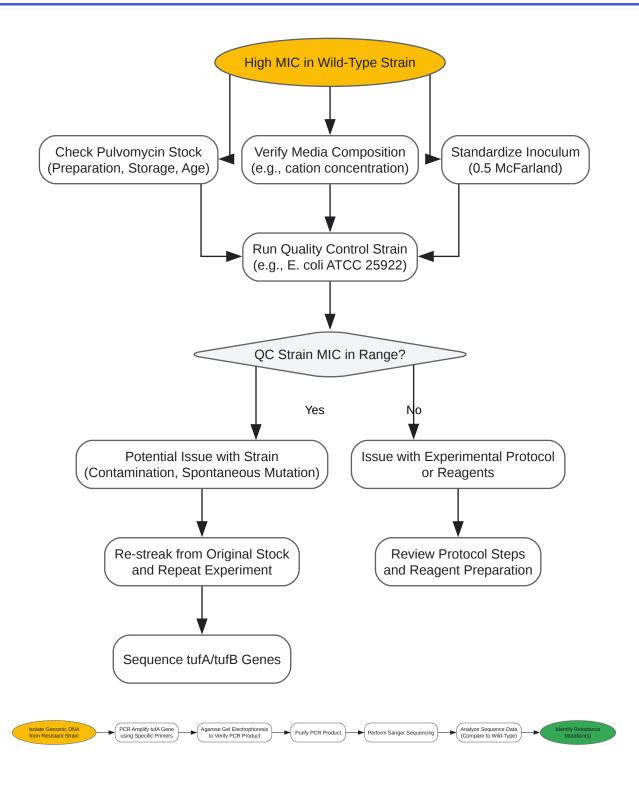
Pulvomycin is a polyketide antibiotic that inhibits protein biosynthesis in prokaryotes.[1][2] Its primary target is the Elongation Factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of translation.[3][4][5] **Pulvomycin** binds to EF-Tu and prevents the formation of the ternary complex between EF-Tu, GTP, and aminoacyl-tRNA.[1][3][4][6] This action effectively blocks the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis.[2]











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